

Application Notes and Protocols for Xestospongine C in Patch-Clamp Experiments

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Compound of Interest

Compound Name: Xestospongine C

Cat. No.: B1683340

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These application notes provide a comprehensive guide for the use of **Xestospongine C**, a potent and selective antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor, in patch-clamp electrophysiology experiments.

Xestospongine C is a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge *Xestospongia* sp. It is a valuable pharmacological tool for investigating intracellular calcium signaling pathways mediated by IP3 receptors. Its membrane permeability allows for its use in intact cells, making it suitable for a wide range of cellular and physiological studies.

Mechanism of Action

Xestospongine C is a potent, selective, and reversible antagonist of the IP3 receptor.^[1] It inhibits IP3-mediated calcium release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).^[1] Notably, **Xestospongine C** does not compete with IP3 for its binding site, suggesting a non-competitive mechanism of inhibition. While highly selective for the IP3 receptor over the ryanodine receptor, it is crucial to note that at higher concentrations, **Xestospongine C** can also inhibit voltage-dependent Ca²⁺ and K⁺ channels, as well as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.^{[1][2]} This necessitates careful dose-response studies to ensure target specificity in patch-clamp experiments.

Quantitative Data

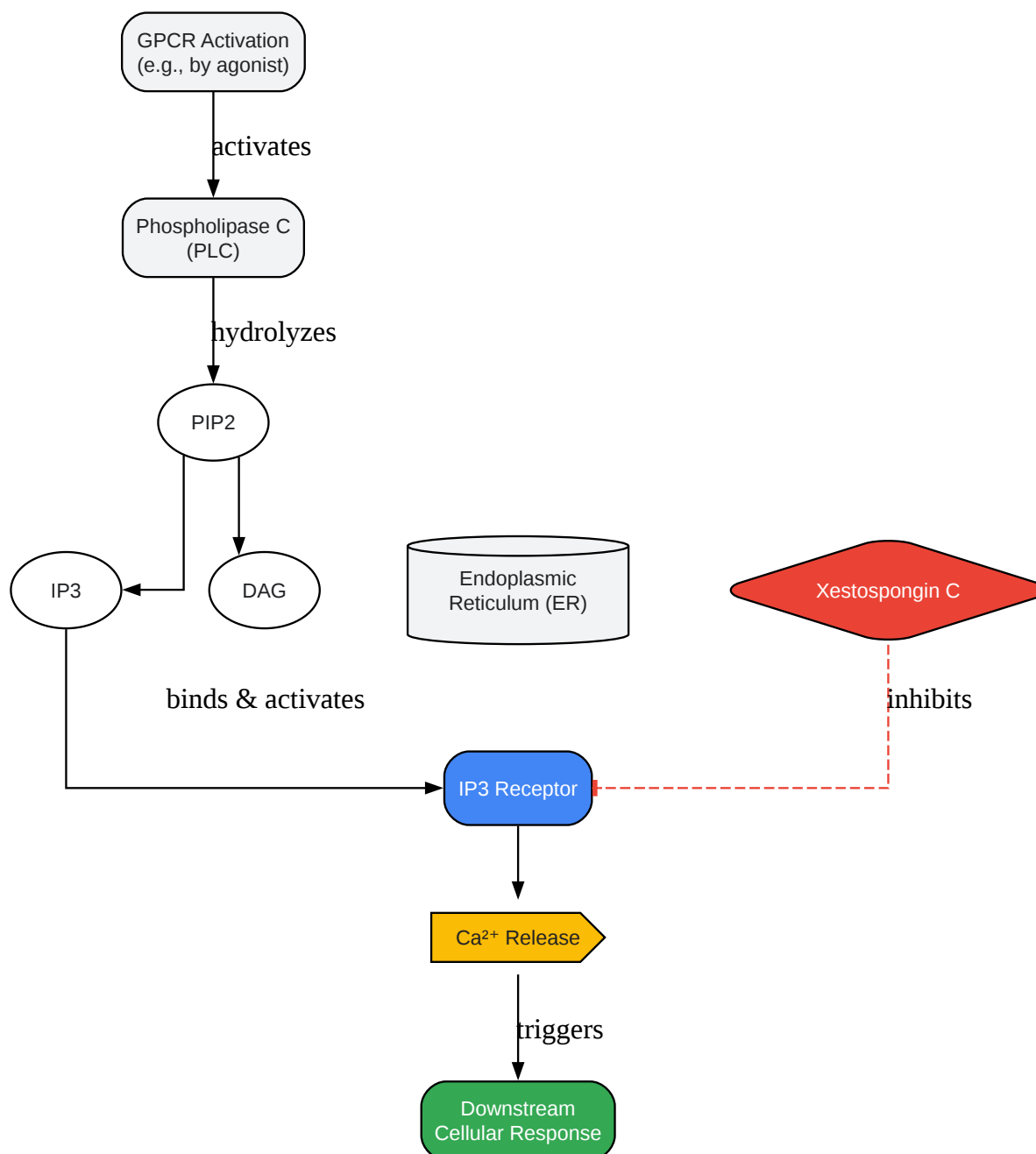
The following table summarizes the inhibitory concentrations (IC50) of **Xestospongine C** on its primary target and potential off-target channels.

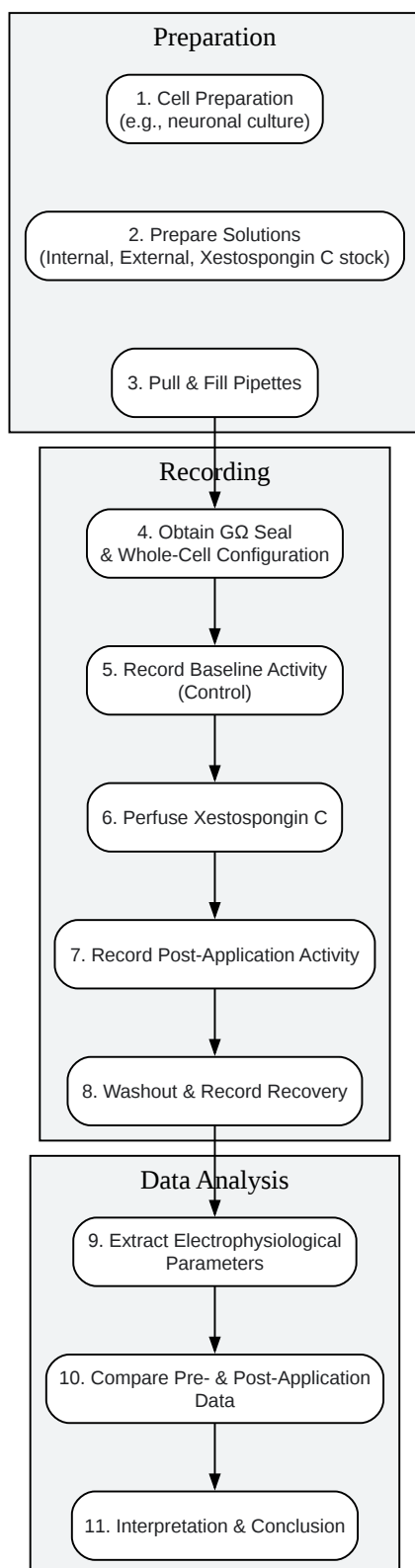
Target	IC50	Cell Type/Preparation	Reference
IP3 Receptor	~350 nM	Rabbit Cerebellar Microsomes	[1][3]
Voltage-gated K ⁺ Channels	0.13 μM	Guinea-pig Ileal Smooth Muscle	[4]
Voltage-gated Ca ²⁺ Channels	0.63 μM	Guinea-pig Ileal Smooth Muscle	[4]
SERCA Pump	Potent inhibitor (exact IC50 not specified)	Frog Neuromuscular Junction	[2]

Note: The effective concentration of **Xestospongine C** can vary depending on the cell type and experimental conditions. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific application.

Signaling Pathway

The following diagram illustrates the canonical IP3 signaling pathway and the point of inhibition by **Xestospongine C**.





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